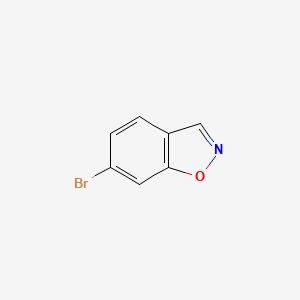

6-Bromo-1,2-benzisoxazole

Descripción

The Significance of Benzisoxazole Scaffolds in Organic and Medicinal Chemistry

The benzisoxazole ring system, an aromatic organic compound with the molecular formula C₇H₅NO, consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring. wikipedia.org This fusion imparts a unique combination of electronic and steric properties, making it a versatile building block in the synthesis of more complex molecules.

Historical Context of Benzisoxazole Discovery and Early Applications

The synthesis of the 1,2-benzisoxazole (B1199462) core has been a subject of interest for many years, with traditional methods often involving the cyclization of appropriately substituted aromatic precursors. chim.it Early synthetic routes laid the groundwork for the exploration of benzisoxazole derivatives in various fields. The development of new synthetic methodologies, including intramolecular cyclizations and cycloaddition reactions, has further expanded the accessibility and diversity of these compounds. ccspublishing.org.cn The inherent reactivity of the N-O bond within the isoxazole ring, susceptible to cleavage under certain conditions, also presented early researchers with unique chemical transformations to explore. wikipedia.org

Prevalence of 1,2-Benzisoxazole Core in Natural Products

Interestingly, the 1,2-benzisoxazole functionality is notably rare in natural products. nih.govacs.org One of the few documented examples is fusavenin, a fungal metabolite. nih.govacs.org The scarcity of this scaffold in nature contrasts with its widespread and successful application in the development of synthetic medicinal compounds, highlighting the ingenuity of medicinal chemists in identifying and optimizing non-natural pharmacophores. In one instance, a compound isolated from the natural blue dye of Polygonum tinctorium was initially proposed to contain a 1,2-benzisoxazole ring but was later revised to a different structure, further emphasizing the rarity of this moiety in nature. nih.govacs.orgrsc.org

Role of Benzisoxazole in Pharmacologically Active Molecules

The true significance of the benzisoxazole scaffold lies in its role as a key component in a multitude of pharmacologically active molecules. nih.gov Its derivatives have demonstrated a broad spectrum of biological activities, making them crucial in the development of drugs for various therapeutic areas. nih.govtandfonline.comresearchgate.netrsc.org

The versatility of the benzisoxazole template allows it to serve as a molecular backbone that can be functionalized to create potent and selective ligands for a range of biological targets. nih.govtandfonline.com This has led to the development of several clinically approved drugs containing the 1,2-benzisoxazole core.

Below is a table summarizing the diverse pharmacological activities associated with benzisoxazole derivatives:

| Pharmacological Activity | Examples of Investigated Derivatives |

| Antipsychotic | Risperidone, Paliperidone (B428), Iloperidone, Ocaperidone wikipedia.orgccspublishing.org.cn |

| Anticonvulsant | Zonisamide wikipedia.orgccspublishing.org.cn |

| Anti-inflammatory | Various synthesized derivatives nih.govnih.gov |

| Antimicrobial | Derivatives with electron-withdrawing groups nih.gov |

| Anticancer | 3-amino-benzo[d]isoxazole based compounds nih.gov |

| Analgesic | Certain substituted benzisoxazoles nih.gov |

| Anti-HIV | Investigated as potential therapeutic agents nih.govtandfonline.com |

| Antidiabetic | Urea/thiourea derivatives of benzisoxazole nih.gov |

Positioning of 6-Bromo-1,2-benzisoxazole within the Benzisoxazole Family

Within the extensive family of benzisoxazole derivatives, this compound stands out as a compound of particular interest for research and development. Its specific substitution pattern offers unique properties and potential applications.

Distinction of 6-Bromo Substitution for Research Endeavors

The introduction of a halogen atom, such as bromine, onto the benzisoxazole ring has been shown to significantly influence the biological activity of the resulting molecule. nih.gov Specifically, the presence of electron-withdrawing groups like chloro and bromo has been correlated with enhanced antimicrobial activity. nih.gov In studies on anticonvulsant agents, halogen substitution at various positions on the benzisoxazole ring was found to modulate both efficacy and neurotoxicity. nih.gov

The 6-bromo substitution, in particular, provides a reactive handle for further chemical modifications. The carbon-bromine bond can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This makes this compound a valuable building block in synthetic and medicinal chemistry.

Rationale for Focused Investigation on this compound

The focused investigation of this compound is driven by its potential as a precursor for novel therapeutic agents. The bromine atom at the 6-position not only influences the electronic properties of the benzisoxazole ring system, potentially enhancing its interaction with biological targets, but also serves as a key site for synthetic elaboration.

Researchers have utilized 6-bromo-substituted benzisoxazole intermediates in the synthesis of new compounds with potential anticonvulsant and other pharmacological activities. tandfonline.com For instance, studies have shown that the nature of the substituent at the 6-position can impact the potency of the resulting derivatives. tandfonline.com The accessibility of this compound as a starting material further rationalizes its use in the exploration of new chemical space and the development of next-generation benzisoxazole-based therapeutics. guidechem.com Its role as a versatile intermediate is crucial for creating libraries of compounds for biological screening, ultimately aiming to identify new drug candidates with improved efficacy and safety profiles.

Overview of Research Trajectories for this compound

Synthesis Methodologies and Innovations

The synthesis of the 1,2-benzisoxazole core has been approached through various methodologies, with traditional routes often forming the five-membered isoxazole ring onto a pre-existing benzene ring. chim.it

A classical and widely utilized method is the base-catalyzed intramolecular cyclization of o-substituted aryl oximes. chim.ite-journals.in This process typically involves an o-hydroxy ketoxime or an aryloxime bearing a leaving group in the ortho position. For instance, the cyclization of an o-hydroxyaryl oxime involves the deprotonation of the phenolic hydroxyl group, followed by an intramolecular nucleophilic attack on the oxime nitrogen, leading to the formation of the N-O bond and thus the benzisoxazole ring. chim.it Similarly, starting from an oxime with a leaving group (like a halogen) at the ortho position, a base can promote an intramolecular SNAr reaction where the oxime's oxygen atom displaces the leaving group to form the C-O bond of the heterocycle. chim.it

More modern and innovative approaches have been developed to enhance efficiency and versatility. Palladium-catalyzed reactions, for example, have emerged as powerful tools for constructing the benzisoxazole skeleton. One such method involves the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes, catalyzed by a palladium complex. researchgate.netrsc.org This reaction activates the C-H bond ortho to the phenoxy group, enabling the simultaneous formation of the C-C and C=N bonds required for the isoxazole ring, and has been applied to synthesize key intermediates for antipsychotic drugs. rsc.org Another palladium-catalyzed multicomponent process can produce benzoxazoles from an aryl halide, an isocyanide, and an aminophenol derivative, highlighting the utility of transition metal catalysis in synthesizing related heterocyclic systems. acs.org

Specifically for 6-halo-substituted benzisoxazoles, synthetic routes often start from appropriately substituted precursors. A method for preparing 6-bromo-3-(pyrrolidin-2-yl)benzo[d]isoxazole involves the reaction of a 2,4-dihalo-substituted benzoyl pyrrolidine (B122466) derivative with hydroxylamine (B1172632) sulfate (B86663) and potassium hydroxide, which induces cyclization to form the benzisoxazole ring. tandfonline.com

Exploration of Chemical Reactivity and Transformations

The chemical reactivity of this compound is largely dictated by the presence of the bromine atom on the aromatic ring, which serves as a key site for functionalization. This aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. beilstein-journals.orgwikipedia.org In a Suzuki coupling, the bromine atom can be replaced by a variety of aryl or vinyl groups by reacting it with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction is highly versatile, works under mild conditions, and is tolerant of many functional groups, making it a cornerstone of modern organic synthesis for creating complex molecular architectures from simpler halogenated precursors. wikipedia.orgrsc.org

Beyond the bromine at the 6-position, other parts of the molecule can also undergo transformation. For example, functional groups at the 3-position can be readily manipulated. A notable transformation is the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives starting from 3-(bromomethyl)-1,2-benzisoxazole (B15218). nih.govnih.gov This demonstrates that the 3-position can be functionalized to introduce motifs that are crucial for biological activity. nih.govnih.gov Furthermore, studies on N-a,a-dimethylbenzyl-1,2-benzisoxazole-3-acetamides have shown that the a-methylene carbon (adjacent to the benzisoxazole ring at position 3) can be halogenated with reagents like N-chlorosuccinimide (NCS) or bromine. tandfonline.com

Investigations into Biological Activities and Mechanisms of Action

The 1,2-benzisoxazole scaffold is a constituent of numerous compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.nete-journals.in Derivatives have been investigated for antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antipsychotic properties. nih.govresearchgate.net The specific substitution pattern on the benzisoxazole ring plays a critical role in determining the type and potency of the biological activity.

Anticonvulsant Activity: Derivatives of 6-halo-1,2-benzisoxazole have shown significant potential as anticonvulsant agents. tandfonline.com A series of novel compounds synthesized from 6-bromo-3-(pyrrolidin-2-yl)benzo[d]isoxazole were evaluated for their anticonvulsant effects. tandfonline.comtandfonline.com The proposed mechanism of action for many of these anticonvulsants involves the blockade of voltage-sensitive sodium channels in neurons. tandfonline.comtandfonline.com This action helps to stabilize neuronal membranes and prevent the abnormal, hypersynchronous firing that leads to seizures. tandfonline.com The substitution pattern on the benzisoxazole ring is crucial, with studies indicating that the nature of the halogen at the 6-position (fluoro, chloro, or bromo) influences potency. tandfonline.com

Antipsychotic Activity: The 6-fluoro-1,2-benzisoxazole core is a hallmark of several atypical antipsychotic drugs. wikipedia.org These agents typically act as antagonists at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors. nih.gov The dual antagonism is believed to be responsible for their efficacy against the positive symptoms of schizophrenia without inducing the severe extrapyramidal side effects associated with older antipsychotics. nih.gov While many successful drugs feature a fluorine atom, the general importance of a halogen at the 6-position makes this compound a highly relevant precursor in the exploration of new antipsychotic agents.

Other Activities: Beyond CNS applications, benzisoxazole derivatives have demonstrated other biological effects. Certain N-a,a-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide derivatives have been found to possess potent herbicidal activity, particularly for use in paddy fields. e-journals.intandfonline.com Additionally, various benzisoxazole derivatives have been screened for antimicrobial activity against pathogenic bacteria and fungi. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in the pipeline of drug discovery and agrochemical development, primarily due to the versatility of its 6-bromo substitution for creating diverse molecular libraries. tandfonline.comlookchem.com

The development of novel anticonvulsant drugs provides a clear example of its application. Researchers have synthesized series of (5-amino-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanones, where the 6-bromo variant is a key member of the series. tandfonline.com These studies aim to develop more potent and less neurotoxic antiepileptic drugs, with some candidates showing higher protective index values than the established drug phenytoin. nih.govtandfonline.com

In the field of antipsychotics, the 6-halo-3-(4-piperidinyl)-1,2-benzisoxazole moiety is a critical pharmacophore for several successful drugs, including risperidone, iloperidone, and paliperidone (which are 6-fluoro analogues). nih.gove-journals.in The synthetic intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is a close structural relative of the corresponding 6-bromo compound, and synthetic strategies are often applicable to both. tandfonline.com The ease with which the 6-bromo group can be manipulated via cross-coupling reactions allows for the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies, aiding in the optimization of receptor binding affinities and pharmacokinetic properties. nih.govacs.org

Furthermore, the discovery of potent herbicidal activity in derivatives like N-a,a-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide highlights the broader utility of the this compound scaffold outside of medicinal chemistry, extending its application to the agrochemical industry. e-journals.intandfonline.com

Table 2: Examples of Bioactive Derivatives and Their Precursors

| Precursor/Intermediate | Derivative Class | Biological Application | Key Findings | Reference |

| 6-Bromo-3-(pyrrolidin-2-yl)benzo[d]isoxazole | 1,2,4-Triazine-linked benzisoxazoles | Anticonvulsant | Halogen substitution at the 6-position is critical for activity against seizures. | tandfonline.com |

| 3-(Bromomethyl)-1,2-benzisoxazole | 3-(Sulfamoylmethyl)-1,2-benzisoxazoles | Anticonvulsant | Led to the development of Zonisamide, a promising anticonvulsant. | nih.gove-journals.innih.gov |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Piperidinyl-ethyl-benzisoxazoles | Antipsychotic | The 6-fluoro-benzisoxazole core is central to drugs like Ocaperidone. | wikipedia.org |

| N-a,a-dimethylbenzyl-(1,2-benzisoxazol-3-yl)acetamide | N-a,a-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide | Herbicide | Compound showed potent herbicidal effects in paddy field evaluations. | e-journals.intandfonline.com |

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNORIBEFNHZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591234 | |

| Record name | 6-Bromo-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-88-1 | |

| Record name | 6-Bromo-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 1,2 Benzisoxazole and Its Derivatives

Classical Approaches to 1,2-Benzisoxazole (B1199462) Core Synthesis

Traditional methods for synthesizing the 1,2-benzisoxazole core are well-established and generally involve the construction of the heterocyclic ring through intramolecular cyclization. chim.it These strategies are primarily distinguished by the specific bond formed during the ring-closing step. chim.it The two main pathways are the formation of the C–O bond, starting from ortho-substituted aryl oximes, and the formation of the N–O bond, which typically begins with ortho-hydroxyaryl oximes or imines. chim.it These precursors are often readily accessible from corresponding carbonyl compounds, making these routes highly practical and widely employed. chim.it

One of the most fundamental strategies for assembling the 1,2-benzisoxazole ring is through the formation of the C4a–O bond (C–O bond). This approach typically involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

A cornerstone of classical 1,2-benzisoxazole synthesis is the base-promoted ring closure of an ortho-substituted aryl oxime. chim.it In this method, the starting material is an aryloxime bearing a suitable leaving group (e.g., a halogen or a nitro group) at the ortho position to the oxime-bearing carbon. chim.it The reaction is typically carried out under basic conditions. chim.it

The generally accepted mechanism begins with the deprotonation of the oxime's hydroxyl group by the base, forming a more nucleophilic oximate anion. chim.it This anion then performs an intramolecular O-attack on the ortho-position of the aromatic ring, displacing the leaving group via a nucleophilic aromatic substitution (SNAr) pathway to yield the 1,2-benzisoxazole ring. chim.it The efficiency of this cyclization is influenced by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups facilitate the reaction, while electron-donating groups tend to decrease the reactivity of the substrate. chim.it An early example of this was the base-induced cyclization of 2-bromophenyl(phenyl)methanone oxime to form 3-phenyl-1,2-benzisoxazole. thieme-connect.de

A notable application of this strategy is the synthesis of 4,6-dinitro-1,2-benzisoxazoles from protected oximes by treatment with potassium carbonate (K₂CO₃), where a nitro group acts as the leaving group. chim.it

Table 1: Examples of C–O Bond Formation via Cyclization of o-Substituted Aryloximes

| Starting Material | Base/Conditions | Product | Yield | Ref |

| 2-Bromophenyl(phenyl)methanone oxime | Base | 3-Phenyl-1,2-benzisoxazole | - | thieme-connect.de |

| 2,4,6-Trinitrotoluene-derived oxime ether | K₂CO₃, EtOH | 4,6-Dinitro-3-methyl-1,2-benzisoxazole | Good | chim.it |

| 2-Chloro-N-hydroxybenzimidoyl chlorides | Base | 3-Amino-1,2-benzisoxazoles | - | chim.it |

An alternative and equally significant classical route to the 1,2-benzisoxazole core involves the formation of the N–O bond as the key ring-closing step. This strategy typically starts with precursors where a phenolic hydroxyl group is positioned ortho to an oxime or imine functionality. chim.it

The synthesis of 1,2-benzisoxazoles from 2-hydroxybenzoyl derivatives is a very common approach. chim.it The core transformation is a nucleophilic substitution at the nitrogen atom by the phenolic oxygen. chim.it

One strategy involves the formal dehydration of 2-hydroxyaryl oximes. chim.it To facilitate the cyclization, the oxime's hydroxyl group is typically converted into a better leaving group using various reagents. chim.it However, a potential competing reaction is the Beckmann rearrangement, which can lead to the formation of isomeric benzo[d]oxazoles as byproducts. chim.it A variety of reagents have been employed to effect this transformation, including acetic anhydride (B1165640) in pyridine, thionyl chloride in pyridine, and systems like triphenylphosphine/2,3-dichloro-5,6-dicyano-1,4-benzoquinone (PPh₃/DDQ). e-journals.inclockss.orgresearchgate.net

A second method utilizes the cyclization of N-halogenated 2-hydroxyaryl imines, which are generated from the corresponding imines. chim.itorganic-chemistry.org This pathway also results in the formation of the N–O bond. chim.itorganic-chemistry.org A divergent synthesis allows for the selective formation of either 3-substituted 1,2-benzisoxazoles or 2-substituted benzoxazoles from a common ortho-hydroxyaryl N-H ketimine intermediate. organic-chemistry.org The formation of the 1,2-benzisoxazole occurs via N-O bond formation under anhydrous conditions. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of N–O Bond Formation from o-Hydroxyaryl Oximes and Imines

| Starting Material | Reagent/Conditions | Product | Yield | Ref |

| 2'-Hydroxy ketoxime acetates | Dry Pyridine, 3-4h | 3-Substituted-1,2-benzisoxazoles | ~90% | e-journals.in |

| o-Hydroxyacetophenone oxime | BTC/TPPO, Et₃N | 3-Methyl-1,2-benzisoxazole | Good to Excellent | clockss.org |

| o-Hydroxyaryl N-H ketimines | N-Chlorosuccinimide (NCS), Anhydrous | 3-Substituted-1,2-benzisoxazoles | Good to Excellent | organic-chemistry.org |

| 2-Hydroxyaryl ketoximes | PPh₃/DDQ | 1,2-Benzisoxazoles | High | researchgate.net |

N–O Bond Formation Strategies

Modern and Advanced Synthetic Strategies for Benzisoxazoles

While classical methods remain foundational, the evolution of organic synthesis has introduced more advanced and efficient strategies for constructing the 1,2-benzisoxazole ring system. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and improved yields. They include transition-metal-catalyzed reactions and novel cycloadditions. chim.itresearchgate.net Among these, base-promoted ring closure methodologies continue to be refined and adapted for complex applications. chim.it

Base-promoted ring closure remains one of the most prevalent and versatile methods for synthesizing 1,2-benzisoxazoles, particularly 3-substituted derivatives. chim.ite-journals.in This approach is an evolution of the classical cyclization of ortho-halo or ortho-nitroaryl oximes. e-journals.in The base facilitates the deprotonation of the oxime, initiating an intramolecular nucleophilic aromatic substitution to form the heterocyclic ring. chim.ite-journals.in

This methodology has been successfully applied to synthesize a wide array of derivatives. For instance, the synthesis of 3-propene-1,2-benzisoxazoles has been achieved through microwave irradiation of 1-(2'-hydroxyaryl)-2-butene-1-oximes on a solid support impregnated with sodium carbonate. e-journals.in The use of ionic liquids as a solvent medium under basic conditions has also been reported as an efficient and green alternative. nih.gov

Furthermore, the base-catalyzed cyclization of o-hydroxyphenyl ketoximes or their derivatives is considered a highly elegant and widely used method. e-journals.in The reaction involves the attack of the phenoxide ion, generated by the base, on the nitrogen atom of the oxime. e-journals.in This strategy has been adapted for the synthesis of biologically active molecules, including 3-aminosubstituted derivatives. chim.it For example, starting from o-chlorobenzaldehydes, conversion to 2-chloro-N-hydroxybenzimidoyl chlorides followed by base-promoted cyclization yields 3-amino-substituted 1,2-benzisoxazoles. chim.it

Table 3: Selected Base-Promoted Ring Closure Methods

| Precursor | Base/Catalyst | Conditions | Product Type | Ref |

| o-Hydroxy phenyl ketoximes | Base | Conventional Heating or Microwave | 3-Substituted-1,2-benzisoxazoles | e-journals.in |

| 1-(2'-Hydroxyaryl)-2-butene-1-oximes | Na₂CO₃ on Silica Gel | Microwave Irradiation | 3-Propene-1,2-benzisoxazoles | e-journals.in |

| o-Substituted aryl oximes | K₂CO₃ | Ionic Liquid | 1,2-Benzisoxazole derivatives | nih.gov |

| 2-Chloro-N-hydroxybenzimidoyl chlorides | Base | - | 3-Aminosubstituted-1,2-benzisoxazoles | chim.it |

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metals, particularly palladium and copper, play a pivotal role in the formation of the 1,2-benzisoxazole ring system through annulation and cyclization strategies.

Palladium-Catalyzed Annulation Reactions

Palladium catalysis offers powerful tools for synthesizing 1,2-benzisoxazoles. One notable method is the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. organic-chemistry.orgchim.it This approach activates the C-H bonds ortho to the phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds to form the benzisoxazole ring while keeping the O-N bond intact. organic-chemistry.orgrsc.org The reaction has been successfully applied to the synthesis of key pharmaceutical intermediates. organic-chemistry.orgchim.it A proposed mechanism involves the formation of a palladacycle intermediate, which then reacts with a formyl radical generated from the aldehyde. exlibrisgroup.com Subsequent reductive elimination and cyclization yield the 1,2-benzisoxazole product. exlibrisgroup.com

Another significant palladium-catalyzed strategy involves the annulation of 5-iodoaryl-substituted isoxazoles with alkynes. organic-chemistry.org This transformation is effective for creating naphthalene-fused isoxazoles (naphtho[2,1-d]isoxazoles). The proposed mechanism proceeds through the insertion of the alkyne and a C-H activation of the isoxazole (B147169) core, which forms a seven-membered palladacycle intermediate. organic-chemistry.org Reductive elimination from this intermediate affords the final annulated product. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Annulation for 1,2-Benzisoxazole Synthesis This table is generated based on descriptive accounts of reaction types; specific substrate and yield data for 6-bromo-1,2-benzisoxazole via these exact routes were not detailed in the provided search results.

| Starting Materials | Catalyst System | Product Type | Ref. |

| N-Phenoxyacetamide + Aldehyde | Pd(TFA)₂ | 3-Substituted-1,2-benzisoxazole | organic-chemistry.orgchim.it |

| 5-Iodoaryl-substituted isoxazole + Alkyne | Pd(PPh₃)₂Cl₂ (example catalyst) | Naphtho[2,1-d]isoxazole | organic-chemistry.org |

Copper-Catalyzed Hydroamination Protocols

While the term hydroamination often refers to the addition of an N-H bond across a double or triple bond, in the context of forming the benzisoxazole scaffold, copper catalysis facilitates intramolecular cyclization. A key method involves the cyclization of (Z)-o-bromo acetophenone (B1666503) oximes to yield 3-methyl-1,2-benzisoxazoles. chim.itorganic-chemistry.org

This reaction proceeds under mild conditions, utilizing a catalytic system of copper(I) iodide (CuI) with N,N'-dimethylethylenediamine (DMEDA) as the ligand at room temperature. chim.it The stereochemistry of the starting material is crucial, as E/Z isomerization is not observed under these reaction conditions, making the selective synthesis of the Z-oxime a necessary preliminary step. chim.it The catalytic nature of the process has been demonstrated, as the reaction does not proceed in the absence of the copper salt. chim.it This copper-catalyzed approach provides an effective route for forming the N-O bond to close the isoxazole ring.

Table 2: Copper-Catalyzed Cyclization of (Z)-o-Haloaryl Oximes This table illustrates the general methodology for synthesizing 3-methyl-1,2-benzisoxazoles. Specific examples including a 6-bromo substituent were not explicitly detailed in the search results.

| Substrate | Catalyst | Ligand | Conditions | Product | Yield Range | Ref. |

| (Z)-o-Bromo acetophenone oxime | CuI (10 mol%) | DMEDA | Room Temp | 3-Methyl-1,2-benzisoxazole | 58-79% | chim.itorganic-chemistry.org |

[3+2]-Cycloaddition Reactions

[3+2]-Cycloaddition reactions are a cornerstone of five-membered heterocycle synthesis, providing a convergent approach to the 1,2-benzisoxazole core by simultaneously forming C-C and C-O bonds. organic-chemistry.org

Aryne-Based Routes

A highly efficient protocol for synthesizing 1,2-benzisoxazoles is the [3+2] cycloaddition of arynes with nitrile oxides. thieme-connect.debohrium.com In this methodology, both highly reactive intermediates are generated in situ. thieme-connect.debohrium.com Arynes, such as benzyne, are typically generated from precursors like o-(trimethylsilyl)aryl triflates through fluoride-induced 1,2-elimination. thieme-connect.dersc.org Concurrently, nitrile oxides are generated from corresponding chlorooximes or hydroximoyl chlorides. thieme-connect.deacs.org

The reaction tolerates a wide variety of functional groups, allowing for the synthesis of a diverse library of 3,5,6-trisubstituted benzisoxazoles. thieme-connect.de This method is particularly valuable as it permits the introduction of functional diversity for creating potential biologically active molecules through parallel synthesis. thieme-connect.de

Nitrile Oxide-Benzoquinone Cycloadditions

The reaction between nitrile oxides and benzoquinones serves as another example of a [3+2] cycloaddition to form the benzisoxazole system. organic-chemistry.org Masked o-benzoquinones react with nitrile oxides, which are generated in situ from hydroxamoyl chlorides, to yield [3+2] cycloaddition products. The reaction of stable nitrile oxides, such as mesityl nitrile oxide, with o-benzoquinones can lead to the formation of bis-adducts.

Benzene (B151609) Ring Formation from Substituted Isoxazoles

An alternative and convenient approach to the 1,2-benzisoxazole core involves the formation of the benzene ring onto a pre-existing isoxazole moiety. organic-chemistry.org This strategy includes annulation reactions of various substituted isoxazole derivatives. organic-chemistry.org

One such method is the synthesis of phenanthro[9,10-d]isoxazoles from 4,5-bis(aryl) substituted isoxazoles. organic-chemistry.org This transformation can be achieved via palladium-catalyzed intramolecular biaryl coupling or under other oxidative conditions, effectively building the fused polyarene system onto the isoxazole scaffold. organic-chemistry.org Another example is the previously mentioned palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes, which constructs a new benzene ring to form naphtho[2,1-d]isoxazoles. organic-chemistry.org

Oxidative Cyclization Reactions

Oxidative cyclization represents a key strategy for constructing the 1,2-benzisoxazole ring system. This approach typically involves the formation of the crucial N-O bond through an intramolecular oxidation process. A common method involves the chemoselective oxidation of 2-aminoacylbenzenes using an oxidizing agent like Oxone (potassium peroxymonosulfate). thieme-connect.comresearchgate.net This transition-metal-free methodology offers a green alternative to methods employing hypervalent iodine compounds. researchgate.net The reaction proceeds by forming the N-O bond directly, simplifying the synthetic pathway compared to older procedures that required the preparation of 2-azido-substituted aryl ketones. researchgate.net

Other oxidative approaches include the reaction of 2-alkynylanilines, which can be transformed into benzisoxazole derivatives. rsc.orguniversite-franco-italienne.org For instance, switching from a gold to a silver catalyst in the reaction of unprotected 2-alkynylanilines can lead to an unprecedented domino oxidative cyclization that yields benzisoxazoles. universite-franco-italienne.org The oxidation of 2-allylanilines with reagents such as meta-chloroperoxybenzoic acid (mCPBA) can also result in the formation of 3-vinylbenzisoxazoles through a complex mechanism involving the in-situ generation of an aryne and a nitrile oxide, followed by a [3+2]-cycloaddition. chim.it

Specific Synthetic Routes to Brominated Benzisoxazoles

The introduction of a bromine atom onto the 1,2-benzisoxazole scaffold can be achieved through several methods, primarily involving electrophilic substitution on the benzene ring or radical bromination of alkyl side-chains. The choice of method and reaction conditions is crucial for controlling the position of the bromine atom.

Direct electrophilic bromination of the 1,2-benzisoxazole ring is challenging due to the electron-withdrawing nature of the heterocyclic portion, which deactivates the benzene ring towards electrophilic attack. thieme-connect.demdpi.com When electrophilic substitution does occur, it is generally directed to the 5-position. thieme-connect.de The development of highly regioselective electrophilic aromatic bromination methods is a significant area of synthetic chemistry, as bromoarenes are valuable intermediates. mdpi.com Classical methods often require harsh conditions, including corrosive reagents and metal catalysts. wku.edu Modern approaches aim for milder conditions and greater control over regioselectivity. For electron-rich aromatic compounds, various brominating agents are used to achieve selective substitution. wikipedia.org

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. wikipedia.org It can function as a source for bromine radicals in allylic and benzylic brominations or as an electrophilic bromine source, particularly for electron-rich aromatic systems. wikipedia.orgorganic-chemistry.org

In the context of benzisoxazole derivatives, NBS is notably used for the benzylic bromination of 3-methyl-1,2-benzisoxazole. This reaction, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by irradiation under reflux conditions, selectively brominates the methyl group to produce 3-(bromomethyl)-1,2-benzisoxazole (B15218). wikipedia.orgresearchgate.net This reaction is an example of the Wohl-Ziegler reaction. wikipedia.org

NBS can also be used for the electrophilic bromination of activated aromatic rings. wikipedia.org The use of NBS in a polar solvent like dimethylformamide (DMF) can lead to high levels of para-selectivity on electron-rich aromatic compounds. wikipedia.org For less reactive substrates, NBS can be activated by strong acids. organic-chemistry.org

Achieving regioselectivity in the bromination of benzisoxazole and its derivatives is paramount for synthesizing specific isomers like this compound. The strategy depends heavily on whether the target is bromination on the aromatic ring or a side chain.

For aromatic ring bromination, the inherent directing effects of the fused isoxazole ring and any other substituents guide the position of the incoming bromine. The 1,2-benzisoxazole system itself tends to direct electrophiles to the 5-position. thieme-connect.de To achieve substitution at other positions, such as the 6-position, one would typically start with a precursor that already has a directing group on the benzene ring that favors substitution at the desired location. Highly para-selective bromination of activated aromatic compounds can be achieved using NBS in acetonitrile, which enhances the polarization of the N-Br bond and improves reaction rates and selectivity. mdpi.comwku.edu

For side-chain bromination, such as the conversion of a methyl group to a bromomethyl group, radical conditions using NBS are highly regioselective and avoid bromination of the aromatic ring. researchgate.net

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound often relies on the preparation of key precursors and intermediates that are subsequently modified. An important strategy involves synthesizing a substituted benzisoxazole core first, followed by specific functionalization.

3-(Bromomethyl)-1,2-benzisoxazole is a crucial intermediate in the synthesis of various pharmacologically active compounds. chembk.com

Preparation: This compound is typically synthesized via the radical bromination of 3-methyl-1,2-benzisoxazole. researchgate.net The reaction is carried out using N-bromosuccinimide (NBS) and a radical initiator in a suitable solvent. This method selectively targets the methyl group, leaving the aromatic ring untouched. researchgate.net An alternative, though less direct, route involves the decarboxylation of alpha-bromo-1,2-benzisoxazole-3-acetic acid by heating in toluene. prepchem.com

Utility: The high reactivity of the bromomethyl group makes 3-(bromomethyl)-1,2-benzisoxazole a versatile building block for nucleophilic substitution reactions. chembk.com A significant application is its use in the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which have shown notable anticonvulsant activity. e-journals.innih.gov The synthesis involves reacting 3-(bromomethyl)-1,2-benzisoxazole with sodium bisulfite, followed by chlorination and amination to yield the final sulfamoylmethyl product. nih.gov This pathway is instrumental in producing the anticonvulsant drug Zonisamide. e-journals.in

Data Tables

Table 1: Selected Synthetic Reactions for Benzisoxazole Derivatives

| Product | Starting Material(s) | Reagents & Conditions | Yield | Reference |

| 3-Vinylbenzisoxazoles | Substituted 2-allylanilines | mCPBA, DCM | Good yields | chim.it |

| 2,1-Benzisoxazoles | 2-Aminoacylbenzenes | Oxone, CH3CN, reflux | Good functional group compatibility | thieme-connect.comresearchgate.net |

| 3-(Bromomethyl)-1,2-benzisoxazole | 3-Methyl-1,2-benzisoxazole | N-Bromosuccinimide (NBS), CCl4, radical initiator, reflux | 61% | researchgate.net |

| 3-(Bromomethyl)-1,2-benzisoxazole | Alpha-bromo-1,2-benzisoxazole-3-acetic acid | Toluene, reflux (decarboxylation) | Not specified | prepchem.com |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole | 3-(Bromomethyl)-1,2-benzisoxazole | 1. Sodium bisulfite; 2. Chlorination; 3. Amination | Not specified | nih.gov |

| 4-Bromobenzene-1,2-diol | Catechol | N-Bromosuccinimide, HBF4, Acetonitrile, -30°C to RT | 100% | mdpi.com |

Synthesis of Functionalized o-Hydroxy Ketoximes

The synthesis of 1,2-benzisoxazole derivatives frequently relies on the availability of appropriately substituted o-hydroxyaryl ketoximes as key precursors. clockss.orgchim.it These intermediates are typically prepared through the condensation reaction of a corresponding o-hydroxyaryl ketone with hydroxylamine (B1172632). wikipedia.org The resulting o-hydroxy ketoxime can then undergo cyclization to form the benzisoxazole ring system. chim.ite-journals.in Various methodologies have been developed for the efficient synthesis of these crucial ketoxime intermediates.

The most traditional and widely employed method for synthesizing o-hydroxy ketoximes involves the reaction of substituted o-hydroxyaryl ketones, such as acetophenones, propiophenones, or benzophenones, with hydroxylamine hydrochloride. e-journals.in This condensation reaction is typically carried out by refluxing the reactants in the presence of a base, like sodium hydroxide, in an aqueous or alcoholic medium. e-journals.inresearchgate.net

In addition to conventional solution-based approaches, modern and more environmentally benign methods have been developed. A notable example is the mechanochemical synthesis, which involves grinding the ketone with hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) in a mortar and pestle at ambient temperature. researchgate.net This solvent-free or minimal-solvent approach offers several advantages, including reduced waste, shorter reaction times, and operational simplicity, while providing high yields for a broad range of ketones. researchgate.net The versatility of this mechanochemical process has been demonstrated with various ketones, including those with electron-withdrawing and electron-donating groups, as well as aliphatic compounds. researchgate.net

Research into these mechanochemical reactions has shown high to complete conversion of ketones into their corresponding ketoximes under ambient conditions. researchgate.net The process is generally robust and applicable to substrates with various functional groups. researchgate.net The findings highlight the influence of electronic factors on reactivity, where electron-withdrawing substituents tend to enhance the reaction rate. researchgate.net

The table below presents data from a study on the mechanochemical synthesis of various ketoximes, illustrating the efficiency and broad scope of this methodology. researchgate.net

Table 1. Mechanochemical Synthesis of Various Ketoximes Data sourced from a study on versatile and robust ketone-oxime conversions. researchgate.net

| Starting Ketone | Product (Ketoxime) | Yield (%) | Conditions |

|---|---|---|---|

| 4'-Hydroxyacetophenone | 4'-Hydroxyacetophenone oxime | 99 | Grinding, ambient temp. |

| 2'-Hydroxyacetophenone | 2'-Hydroxyacetophenone oxime | 99 | Grinding, ambient temp. |

| 4'-Chloroacetophenone | 4'-Chloroacetophenone oxime | 98 | Grinding, ambient temp. |

| 4'-Nitroacetophenone | 4'-Nitroacetophenone oxime | 99 | Grinding, ambient temp. |

| Acetophenone | Acetophenone oxime | 99 | Grinding, ambient temp. |

| Benzophenone | Benzophenone oxime | 98 | Grinding, ambient temp. |

| Cyclohexanone | Cyclohexanone oxime | 99 | Grinding, ambient temp. |

These synthetic routes provide reliable access to functionalized o-hydroxy ketoximes, which are indispensable for the subsequent intramolecular cyclization step that forms the core 1,2-benzisoxazole scaffold.

Chemical Reactivity and Reaction Mechanisms of 6 Bromo 1,2 Benzisoxazole

Reactivity Profile of the Benzisoxazole Ring System

Conversely, the lone pairs of electrons on the bromine atom can participate in resonance, donating electron density to the ring (+M effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine atom. However, in the case of 6-Bromo-1,2-benzisoxazole, the positions ortho to the bromine (C5 and C7) are also influenced by the isoxazole (B147169) ring.

The isoxazole ring itself contains two heteroatoms, oxygen and nitrogen, which impart a degree of polarity and specific reactivity to this part of the molecule. The N-O bond within the isoxazole ring is known to be relatively weak and can be cleaved under certain reductive conditions, a characteristic that is generally absent in the isomeric oxazole (B20620) ring system. rsc.org The presence of the electron-withdrawing bromine atom at the 6-position is expected to influence the electron distribution within the isoxazole ring, potentially affecting its stability and susceptibility to ring-opening reactions.

Reactions Involving the Bromine Substituent

The bromine atom at the 6-position is the most reactive site for many transformations of this compound, serving as a versatile handle for the introduction of various functional groups through substitution and coupling reactions.

Nucleophilic Substitution Reactions of the Bromine Atom

The carbon-bromine bond in this compound allows for nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile.

This compound can undergo nucleophilic aromatic substitution (SNAAr) with amines and thiols, although these reactions often require forcing conditions or the use of a catalyst. The substitution at the 6-position is sterically accessible to incoming nucleophiles. For instance, the synthesis of 6-amino-1,2-benzisoxazole derivatives can be achieved through the displacement of the bromine atom by an amine. A related example is the synthesis of 6-Bromo-3-(pyrrolidin-2-yl)benzo[d]isoxazole, which demonstrates the feasibility of nucleophilic substitution on a brominated benzisoxazole core. tandfonline.com Similarly, reaction with thiols can lead to the formation of 6-thioether derivatives. The reactivity in these substitutions can be enhanced by the presence of electron-withdrawing groups on the benzisoxazole ring, which would stabilize the Meisenheimer complex intermediate formed during the SNAAr mechanism.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the this compound scaffold makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling significant molecular diversification. apolloscientific.co.uk

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This allows for the formation of a new carbon-carbon bond, introducing aryl or heteroaryl substituents at the 6-position. For instance, the coupling of 3-amino-6-bromo-5-fluorobenzisoxazole (B13693437) with arylboronic acids has been reported to proceed effectively. tandfonline.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org This method is used to introduce alkynyl moieties onto the benzisoxazole ring, leading to the formation of 6-alkynyl-1,2-benzisoxazole derivatives. The reaction is known to be applicable to a wide range of aryl bromides. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. organic-chemistry.org It is a highly versatile method for the synthesis of arylamines and can be applied to introduce primary or secondary amine functionalities at the 6-position of the benzisoxazole ring. The reaction is known to be effective for a range of bromoindoles and other bromo-substituted heterocycles. core.ac.uk

The following table summarizes representative conditions for these cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | 6-Aryl-1,2-benzisoxazole |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine (B6355638) | THF or DMF | 6-Alkynyl-1,2-benzisoxazole |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu or K₂CO₃ | Toluene or Dioxane | 6-Amino-1,2-benzisoxazole |

Transformations of the Isoxazole Ring

The isoxazole ring itself can undergo specific chemical transformations, although these are generally less common than reactions involving the bromine substituent.

Oxidation Reactions (e.g., N-oxidation)

The nitrogen atom of the isoxazole ring in 1,2-benzisoxazoles can be oxidized to form the corresponding N-oxide. nih.gov This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). semanticscholar.orgresearchgate.netbeilstein-journals.org The resulting 1,2-benzisoxazole (B1199462) N-oxides are stable compounds, though the N-O bond can be cleaved under certain conditions. nih.gov The oxidation can influence the electronic properties and subsequent reactivity of the entire heterocyclic system. For example, an interesting formation of a 3-vinylbenzisoxazole derivative was observed during the oxidation of a substituted 2-allylaniline (B3051291) with m-CPBA, proceeding through a proposed nitroso intermediate. chim.it

Reduction Reactions (e.g., to Benzoxazole (B165842) Derivatives)

The reduction of the 1,2-benzisoxazole ring is a key transformation that often involves the cleavage of the weak N-O bond. acs.orgnih.govresearchgate.net This reductive cleavage is a characteristic feature of the 1,2-benzisoxazole system, attributed to the electronegativity of the oxygen atom adjacent to the nitrogen. researchgate.net This inherent reactivity facilitates the conversion of 1,2-benzisoxazole derivatives into other heterocyclic structures or open-chain compounds.

One of the notable reduction pathways for 1,2-benzisoxazole derivatives is their conversion to benzoxazole derivatives. This transformation can be achieved through a Beckmann-type rearrangement under specific conditions. researchgate.net The reaction pathway is influenced by the electronic properties of the aromatic ring; electron-rich aromatic systems tend to favor rearrangement to the benzoxazole, while electron-deficient rings favor simple N-O bond formation. researchgate.net

Another significant reductive pathway involves the opening of the isoxazole ring to form a phenolic intermediate. This is often achieved through catalytic hydrogenation or metal-acid reduction. google.com For instance, the reduction of a 1,2-benzisoxazole derivative can yield a 2-hydroxyphenyl ketone, which can then be a precursor for other compounds. acs.orgnih.gov The mechanism for this transformation is proposed to involve a two-electron reductive cleavage of the N-O bond, leading to an imine intermediate that is subsequently hydrolyzed to the corresponding phenol. researchgate.net

Commonly employed methods for the reduction of the 1,2-benzisoxazole ring include:

Catalytic Hydrogenation: This method utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. google.com Reaction conditions, including temperature and pressure, can be optimized to achieve the desired ring-opened product. google.com

Metal-Acid Reduction: This approach uses metals like iron or zinc powder in the presence of an inorganic acid, such as hydrochloric acid, to effect the reduction. google.com

The following table summarizes typical conditions for these reduction methods as applied to 1,2-benzisoxazole derivatives:

| Reduction Method | Catalyst/Reagent | Typical Conditions | Primary Product Type |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C), Raney Nickel | Hydrogen pressure: 0.1-1.0 MPa, Temperature: 10-70 °C google.com | Ring-opened phenolic compounds |

| Metal-Acid Reduction | Iron powder, Zinc powder | Inorganic acid (e.g., HCl), Temperature: 50-100 °C google.com | Ring-opened phenolic compounds |

Mechanistic Studies of Key Reactions

The reactions of this compound and its parent scaffold, 1,2-benzisoxazole, have been the subject of various mechanistic investigations to understand the underlying pathways of its formation and subsequent transformations.

Detailed Reaction Pathways for Cyclization and Bromination

Cyclization:

The synthesis of the 1,2-benzisoxazole core typically involves the cyclization of precursor molecules. Two primary strategies for forming the five-membered ring are through C–O bond formation or N–O bond formation. chim.it

C–O Bond Formation: This pathway often starts with an o-substituted aryl oxime. chim.it The generally accepted mechanism involves the deprotonation of the oxime's hydroxyl group to form an oxime anion. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the oxygen attacks the ortho-position of the aromatic ring, displacing a leaving group to form the benzisoxazole ring. chim.it The presence of electron-withdrawing groups on the aromatic ring facilitates this cyclization. chim.it

N–O Bond Formation: This route can proceed from o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines. chim.it In this case, the hydroxyl group of the oxime can be converted into a good leaving group, allowing for subsequent intramolecular cyclization. chim.it However, a competing Beckmann rearrangement can sometimes lead to the formation of benzoxazole derivatives as byproducts. chim.it

Bromination:

The bromination of the 1,2-benzisoxazole ring system is an electrophilic substitution reaction. The position of bromination is influenced by the substituents already present on the benzene (B151609) ring. For instance, bromination of 3-alkyl-1,2-benzisoxazol-6-ols with bromine in acetic acid occurs selectively at the 7-position. thieme-connect.de In contrast, the corresponding 6-methoxy derivatives yield a mixture of 5-bromo and 7-bromo products, with the 5-bromo isomer being the major product. thieme-connect.de

Radical Formation Mechanisms

Radical mechanisms can be involved in the synthesis and reactions of 1,2-benzisoxazole derivatives. For example, the synthesis of 3-(bromomethyl)-1,2-benzisoxazole (B15218) from 1,2-benzisoxazole can be achieved through a reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a radical mechanism, leading to the selective bromination of the methyl group.

Furthermore, studies on palladium-catalyzed reactions for the synthesis of 1,2-benzisoxazoles have suggested the involvement of radical intermediates. The suppression of the reaction rate in the presence of a radical scavenger like TEMPO indicates that a radical pathway may be operative. rsc.org

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the reaction mechanisms of 1,2-benzisoxazole and related compounds. rsc.orgworldscientific.comresearchgate.netacs.orgresearchgate.net These theoretical studies provide insights into the structures, energies, and transition states of reaction intermediates, helping to corroborate or propose reaction pathways.

For example, DFT calculations have been used to study the palladium-catalyzed synthesis of 1,2-benzisoxazoles. rsc.org These studies have helped to elucidate the free energy profile of the catalytic cycle, identifying the rate-determining step and supporting a proposed mechanism involving a concerted metalation-deprotonation (CMD) transition state. rsc.org

Computational studies have also been employed to investigate the isomerization and decomposition of 1,2-benzisoxazole at high temperatures, evaluating different potential energy surfaces to determine the most likely reaction pathways. researchgate.net Additionally, theoretical approaches have been used to study the interaction of 1,2-benzisoxazole with water molecules, which is crucial for understanding its behavior in biological systems. worldscientific.com

Biological Activities and Pharmacological Investigations of 6 Bromo 1,2 Benzisoxazole Derivatives

Antimicrobial Activities

Derivatives of 6-bromo-1,2-benzisoxazole are part of a broader class of benzisoxazole analogues that have demonstrated notable antimicrobial properties. nih.gov Research into these compounds is driven by the urgent need for new drugs to combat the rise of resistant pathogenic microorganisms. nih.gov

Compounds featuring the bromo-benzisoxazole and related bromo-heterocyclic structures have shown a wide spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. researchgate.netesisresearch.org For instance, certain 1,2-benzisoxazole (B1199462) derivatives have been evaluated for their effectiveness against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net

One notable example, 3,6-dihydroxy-1,2-benzisoxazole, has demonstrated potent activity against clinically relevant strains of Acinetobacter baumannii, a challenging Gram-negative pathogen. nih.gov It was also shown to be effective against other Gram-negative bacteria, including E. coli, Proteus spp., Salmonella spp., Klebsiella pneumoniae, Enterobacter spp., and Serratia marcescens. nih.gov Similarly, related 6-bromoindole (B116670) derivatives have exhibited intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus intermedius, as well as enhanced activity towards the Gram-negative Escherichia coli. nih.gov

Research has also explored other related structures, such as benzoxazole (B165842) derivatives, which have shown considerable growth inhibition of both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole was identified as a potent compound against screened Gram-positive strains. esisresearch.org

| Compound Class/Derivative | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (Carbapenem-resistant strains) | Inhibits growth with MIC values between 0.31 and 0.63 µg/ml. | nih.gov |

| 6-bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus, Staphylococcus intermedius (Gram-positive) | Exhibited intrinsic antimicrobial activity. | nih.gov |

| 6-bromoindolglyoxylamide polyamine derivatives | Escherichia coli (Gram-negative) | Showed enhanced antibacterial activity. | nih.gov |

| Benzoxazole derivatives | Staphylococcus aureus | Susceptible with MIC90 values of 25 and 50 µg/ml for two different compounds. | researchgate.net |

| Benzoxazole derivatives | Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Resistant, requiring MICs of ≥200 µg/ml. | researchgate.net |

In addition to antibacterial effects, various derivatives of bromo-substituted benzisoxazoles and related heterocycles have demonstrated significant antifungal potential. nih.govnih.gov The synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives yielded compounds with activity against human pathogenic fungi. nih.gov One specific derivative, 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one, showed a broad antifungal spectrum and good fungicidal activity against Trichophyton mentagrophytes. nih.gov

Studies on other related structures have also yielded promising results. A series of 6-bromoindole derivatives showed moderate to excellent antifungal properties. nih.gov Furthermore, certain benzimidazole (B57391) and benzoxazole derivatives have been tested against the yeast Candida albicans, demonstrating notable antimycotic activity with Minimum Inhibitory Concentration (MIC) values ranging from 25–50 mg/ml. esisresearch.orgsemanticscholar.orgsemanticscholar.org

| Compound Class/Derivative | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one | Trichophyton mentagrophytes | Showed good fungicidal activity and a broad antifungal spectrum. | nih.gov |

| 6-bromoindole derivatives | Not specified | Displayed moderate to excellent antifungal properties. | nih.gov |

| Benzoxazole/Benzimidazole derivatives | Candida albicans | Possessed antimycotic activity with MIC values of 25–50 mg/ml. | esisresearch.org |

| Novel Benzimidazole derivatives | Candida albicans, Candida glabrata, Candida krusei | Activity comparable to commercial fungicides with MIC of 12.5 µg/mL. | semanticscholar.orgsemanticscholar.org |

Investigations into the mechanism of action for these compounds suggest multiple pathways. For certain 6-bromoindole polyamine derivatives, the antimicrobial effect is attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This disruption of the bacterial membrane integrity leads to cell death.

Another proposed mechanism involves the inhibition of key bacterial metabolic enzymes. For 3,6-dihydroxy-1,2-benzisoxazole, evidence suggests its mode of action may involve targeting bacterial metabolic processes that involve 4-hydroxybenzoic acid (4-HB). nih.gov Molecular docking studies indicate that the compound could potentially inhibit chorismate pyruvate-lyase (CPL), an enzyme involved in the formation of 4-HB. nih.gov

Anticancer and Anti-proliferative Effects

The this compound scaffold is also a key component in the design of novel anticancer agents. ajphs.com Derivatives have shown significant anti-proliferative effects against various human cancer cell lines, often acting through the induction of programmed cell death, or apoptosis. nih.govnih.gov

A significant body of research demonstrates that bromo-substituted heterocyclic compounds can effectively inhibit the growth of cancer cells and trigger apoptosis. A study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) showed a significant, dose-dependent decrease in the number of L1210, HL-60, and U-937 leukemia cells. nih.gov The cell death was confirmed to be apoptotic, based on evidence from DNA fragmentation assays and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Similarly, novel benzoxazole derivatives have been shown to induce apoptosis in HepG2 (hepatocellular cancer) cells. nih.gov Treatment with these compounds led to a significant elevation in the levels of the pro-apoptotic protein BAX and caspase-3, alongside a reduction in the anti-apoptotic protein Bcl-2. nih.gov The resulting increase in the BAX/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. nih.gov Other studies on benzo[f] esisresearch.orgnih.govoxazepine derivatives also confirmed apoptosis induction through the activation of caspase-3 and Bax, and the downregulation of Bcl-2. researchgate.net

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Observed Apoptotic Mechanism | Reference |

|---|---|---|---|---|

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) | L1210, HL-60, U-937 (Leukemia) | Not specified | Induces DNA fragmentation and increases caspase-3 activity. | nih.gov |

| Benzoxazole derivative 12l | HepG2 (Liver), MCF-7 (Breast) | 10.50 µM (HepG2), 15.21 µM (MCF-7) | Increases caspase-3 (2.98-fold) and BAX (3.40-fold) levels; reduces Bcl-2 (2.12-fold) levels in HepG2 cells. | nih.gov |

| Benzo[f] esisresearch.orgnih.govoxazepine derivatives | K-562 (Leukemia), T-47D (Breast) | Not specified | Cause PreG1 apoptosis and G2/M cell cycle arrest; activate caspase-3 and Bax, downregulate Bcl-2. | researchgate.net |

The anticancer activity of these derivatives is often linked to their ability to interfere with specific molecular targets or metabolic pathways that are crucial for cancer cell survival and proliferation. nih.govnih.gov Cancer cells undergo significant metabolic reprogramming to meet their high energy demands, creating vulnerabilities that can be exploited therapeutically. nih.govfrontiersin.org

One key strategy involves the inhibition of tyrosine kinases, which play a vital role in modulating growth factor signaling that drives tumor cell proliferation and angiogenesis. nih.gov A set of novel benzoxazole derivatives were specifically designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in angiogenesis. nih.gov The most potent anti-proliferative compound in the series also demonstrated the most promising VEGFR-2 inhibitory activity, with an IC50 value of 97.38 nM. nih.gov

Beyond specific enzymes like kinases, there is broad interest in targeting dysregulated metabolic pathways in cancer, such as aerobic glycolysis (the Warburg effect), amino acid metabolism, and fatty acid synthesis. nih.govmdpi.combenthamscience.com Small molecule inhibitors targeting key enzymes in these pathways, such as hexokinase 2 (HK2) in glycolysis, are under active investigation as potential cancer therapeutics. mdpi.com The development of this compound derivatives could be directed towards such metabolic targets to achieve selective anticancer effects.

Enzyme Inhibition (e.g., Kinases)

Derivatives of the 1,2-benzisoxazole scaffold, particularly those featuring bromine substitution, have been identified as potential enzyme inhibitors. Kinases, which are crucial regulators of cellular processes, are a notable target. The inclusion of a bromine atom on the benzisoxazole ring can influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity to the ATP-binding site of various kinases.

One example from commercial chemical libraries is a 5-bromo benzisoxazole carboxylate derivative, which has been associated with a kinase inhibitor screening panel, suggesting its potential to interact with and inhibit kinase activity. sigmaaldrich.com While detailed studies on this compound itself as a kinase inhibitor are emerging, the broader class of halogenated heterocyclic compounds is well-established in kinase inhibitor development. The bromine atom can form halogen bonds and engage in hydrophobic interactions within the enzyme's active site, contributing to inhibitory potency.

Structure-Activity Relationships (SAR) in Anticancer Research

The this compound core is a key pharmacophore in the design of novel anticancer agents. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecule's structure affect its biological activity, and the bromine atom at the 6-position is a critical feature in this context.

Research into compounds such as 6-Bromobenzo[d]isoxazol-3-amine has highlighted its potential as an anticancer agent. Studies suggest that such compounds may exert their effects by inhibiting specific enzymes that are overexpressed in cancer cells, such as aldo-keto reductase family 1 member C3 (AKR1C3). The position and nature of the halogen on the benzisoxazole ring are crucial determinants of cytotoxic activity. The bromine atom at the 6-position can enhance membrane permeability and target engagement, potentially leading to improved efficacy.

The general SAR findings for related heterocyclic structures indicate that:

Halogenation : The presence of a halogen, such as bromine, often increases anticancer activity.

Substitution Position : The specific location of the bromine atom (e.g., the 6-position) significantly impacts the compound's biological profile.

Amine Substituents : Modifications at other positions, such as the addition of an amine group at the 3-position, can further modulate the anticancer properties.

| Compound Feature | Observed Impact on Anticancer Activity | Potential Mechanism |

|---|---|---|

| 6-Bromo Substitution | Enhances cytotoxic potential. | Improves lipophilicity, facilitates membrane crossing, and can form halogen bonds with target enzymes. |

| 1,2-Benzisoxazole Core | Provides a rigid scaffold for orienting functional groups. | Acts as a bioisostere for other aromatic systems, interacting with biological targets. |

| 3-Amino Group | Can be critical for activity, depending on the target. | Acts as a hydrogen bond donor/acceptor, influencing binding to target proteins like AKR1C3. |

Neuropharmacological Activities

The 1,2-benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for developing agents that act on the central nervous system (CNS). nih.gov This is evidenced by its presence in several clinically successful drugs.

Anticonvulsant Properties

Derivatives of 1,2-benzisoxazole have demonstrated significant anticonvulsant properties. Early research focused on synthesizing various substituted 1,2-benzisoxazoles and screening them for activity. Notably, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives were found to exhibit marked anticonvulsant effects in animal models. nih.govnih.gov

A key finding from these studies was the impact of halogenation on the benzisoxazole ring. The introduction of a halogen atom at the 5-position was shown to increase anticonvulsant activity, although it also increased neurotoxicity. nih.gov This suggests that a bromo-substitution, such as at the 6-position, is a critical modification for modulating the anticonvulsant profile of these compounds. The anticonvulsant drug Zonisamide, which is chemically a 1,2-benzisoxazole-3-methanesulfonamide, further solidifies the importance of this scaffold in epilepsy treatment. nih.govresearchgate.net

| Compound/Derivative Class | Anticonvulsant Activity Finding | Source |

|---|---|---|

| 3-(Sulfamoylmethyl)-1,2-benzisoxazoles | Displayed marked anticonvulsant activity in mice against maximal electroshock seizures. | nih.govnih.gov |

| 5-Halogenated-1,2-benzisoxazoles | Introduction of a halogen atom increased anticonvulsant activity and neurotoxicity. | nih.gov |

| Zonisamide (1,2-benzisoxazole derivative) | Established anticonvulsant drug effective against partial and generalized seizures. | nih.govwikipedia.orgsigmaaldrich.cn |

Potential in Central Nervous System (CNS) Disorder Treatment

The utility of the 1,2-benzisoxazole scaffold extends beyond epilepsy to a broader range of CNS disorders. nih.gov Its ability to form the core of molecules that can cross the blood-brain barrier and interact with various CNS targets makes it a valuable starting point for drug discovery.

The clinical success of drugs based on this structure underscores its therapeutic potential:

Zonisamide : Used not only for epilepsy but has also been explored for Parkinson's disease. nih.gov

Risperidone, Paliperidone (B428), and Iloperidone : Atypical antipsychotics used for the treatment of schizophrenia and bipolar disorder, all of which contain the 1,2-benzisoxazole moiety. nih.govwikipedia.org

The versatility of the 1,2-benzisoxazole ring allows for the development of compounds with polypharmacology, meaning they can interact with multiple targets, which can be beneficial in treating complex multifactorial CNS disorders. nih.gov

Interaction with Neurotransmitter Receptors (e.g., 5-HT Receptors)

A significant mechanism through which 1,2-benzisoxazole derivatives exert their CNS effects is by interacting with neurotransmitter receptors. The atypical antipsychotic drug Risperidone, a well-known benzisoxazole derivative, is a potent antagonist of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A subtype. wellingtonicu.comdrugbank.comwikipedia.org

The high affinity of Risperidone for 5-HT2A receptors is a key component of its therapeutic action, contributing to its efficacy against the positive and negative symptoms of schizophrenia while having a lower propensity to cause the extrapyramidal side effects associated with older antipsychotics. wellingtonicu.comdrugbank.com Studies deconstructing the Risperidone molecule have shown that the benzisoxazole portion linked to a piperidine (B6355638) ring is crucial for high-affinity binding to the 5-HT2A receptor. nih.govvcu.edu This demonstrates that the benzisoxazole scaffold is highly effective for designing ligands that target the serotonin system.

Modulation of Ion Channels (e.g., Voltage-Sensitive Na+ Channels)

The anticonvulsant effects of some 1,2-benzisoxazole derivatives are directly linked to their ability to modulate the activity of voltage-gated ion channels. The antiepileptic drug Zonisamide provides the primary example of this mechanism. nih.govresearchgate.netmedscape.com

Zonisamide's mechanism of action involves the blockade of voltage-sensitive sodium channels. researchgate.nettandfonline.com By binding to these channels, it reduces the repetitive firing of neurons, a hallmark of seizure activity. nih.govmedscape.com In addition to its effects on sodium channels, Zonisamide also modulates T-type calcium channels, which contributes to its broad spectrum of anticonvulsant activity. researchgate.netresearchgate.net This dual mechanism of blocking both sodium and calcium channels may explain its effectiveness in patients who are resistant to other antiepileptic drugs. researchgate.net

Anti-inflammatory Properties

Derivatives of 1,2-benzisoxazole have demonstrated notable anti-inflammatory activities. researchgate.net The presence of electron-withdrawing groups on the phenyl ring of benzisoxazole derivatives has been associated with good anti-inflammatory activity. nih.gov For instance, a series of 1,2-benzisoxazole derivatives were synthesized and evaluated for their anti-inflammatory effects using the HRBC (Human Red Blood Cell) membrane stabilization method. researchgate.net In this study, compounds featuring the 1,2-benzisoxazole nucleus showed significant anti-inflammatory activity, with some derivatives exhibiting effects comparable to the standard drug, Diclofenac sodium. researchgate.net

Furthermore, research into benzoxazole derivatives as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process, has shown promise. nih.gov Certain benzoxazolone derivatives demonstrated significant anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6). nih.gov While not specific to this compound, these findings highlight the potential of the broader benzisoxazole class as a source of new anti-inflammatory agents. The anti-inflammatory potential of benzisoxazole derivatives is also linked to their ability to inhibit cyclooxygenase (COX) enzymes, with some compounds showing selective inhibition of COX-2. ekb.eg

A study on indole (B1671886) alkaloids initially thought to contain a 1,2-benzisoxazole ring also reported anti-inflammatory activity. nih.gov Although the structures were later revised, the initial investigation was prompted by the known anti-inflammatory potential of this heterocyclic system. nih.gov

Antioxidant Activities

Benzisoxazole derivatives have been the subject of antioxidant studies, with various assays demonstrating their radical scavenging capabilities. researchgate.netresearchgate.net A study involving the synthesis of new benzisoxazole derivatives evaluated their antioxidant potential through 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging, superoxide (B77818) radical scavenging, and hydroxyl radical scavenging assays. researchgate.netresearchgate.net The results indicated that many of these compounds possess good antioxidant properties. researchgate.netresearchgate.net

Interestingly, the nature of the substituent on the phenyl ring of the benzisoxazole moiety appears to influence the antioxidant activity. Compounds bearing activating groups, such as methyl and methoxy (B1213986) substituents, have been shown to exhibit prominent antioxidant activity. nih.gov This suggests that the electronic properties of the substituents play a crucial role in the radical scavenging ability of these molecules. The antioxidant potential of these compounds is significant as oxidative stress is implicated in the pathophysiology of numerous diseases. crimsonpublishers.comnih.gov

The antioxidant activity of benzoxazole derivatives has also been explored, with some compounds showing potent radical scavenging effects. mdpi.com The resorcinol (B1680541) ring, when incorporated into benzoxazole structures, contributes to their antioxidant properties. mdpi.com

Other Reported Biological Activities

Beyond their anti-inflammatory and antioxidant effects, derivatives of this compound and related structures have been investigated for a range of other biological activities.

The benzisoxazole scaffold is a recognized pharmacophore in the development of anti-HIV agents. nih.gov A series of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives, including a 6-bromo substituted compound, were synthesized and screened for their antiviral activity against HIV-1 and HIV-2. The 6-bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide (SPB) was found to inhibit the replication of HIV-1(IIIB) with an IC50 of 120 µg/mL. This compound exhibited a maximum protection of 47% against the replication of HIV-1 in acutely infected MT-4 cells.

In another study, various 2-substituted benzoxazoles were synthesized and evaluated for their anti-HIV-1 activity. nih.govresearchgate.net One of the compounds, a 2-[(N-substituted thiocarbamoyl)cyanomethyl]-benzoxazole derivative, displayed moderate anti-HIV-1 activity, with a maximum cell protection of 36.6% at a concentration of 2 x 10⁻⁵ µM. nih.govresearchgate.net

Benzisoxazole derivatives have also been explored for their potential in managing diabetes. nih.gov Some derivatives have been tested against dipeptidyl peptidase-IV (DPP-IV) and protein tyrosine phosphatase-1B (PTP-1B), which are targets for anti-diabetic drugs. nih.gov Although specific data on this compound derivatives is limited in the provided context, the broader class of aryloxypropanolamine derivatives has been synthesized and evaluated for anti-diabetic activity in streptozotocin-induced diabetic rats. niscpr.res.in Certain synthesized compounds in this class demonstrated a significant decrease in blood glucose levels. niscpr.res.in

Furthermore, the synthesis of various heterocyclic compounds, including those with a benzothiazole (B30560) core, has been undertaken to investigate their hypoglycemic activity. koreascience.kr Some of these derivatives showed considerable biological efficacy when compared to the standard anti-diabetic agent, glibenclamide. koreascience.kr